3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a hydroxy group at the 7th position, a methyl group at the 2nd position, and a pyrrolidin-1-ylmethyl group at the 8th position of the chromen-4-one core structure. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one can be achieved through a multi-step process involving the following key steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of an appropriate phenol derivative with a β-keto ester in the presence of an acid catalyst.
Introduction of the 4-chlorophenyl group: This step involves the use of a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation at the 7th position: This can be achieved through a selective hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Methylation at the 2nd position:
Introduction of the pyrrolidin-1-ylmethyl group: This can be achieved through a nucleophilic substitution reaction where the chromen-4-one derivative is reacted with pyrrolidine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Interacting with receptors: Binding to specific receptors on the cell surface or within the cell to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one: Lacks the pyrrolidin-1-ylmethyl group.
3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-(morpholin-1-ylmethyl)-4H-chromen-4-one: Contains a morpholin-1-ylmethyl group instead of a pyrrolidin-1-ylmethyl group.
3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one: Contains a piperidin-1-ylmethyl group instead of a pyrrolidin-1-ylmethyl group.
Uniqueness
The presence of the pyrrolidin-1-ylmethyl group in 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one imparts unique properties to the compound, such as increased steric hindrance and potential for specific biological interactions. This makes it distinct from other similar compounds and may contribute to its unique biological activities and applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-13-19(14-4-6-15(22)7-5-14)20(25)16-8-9-18(24)17(21(16)26-13)12-23-10-2-3-11-23/h4-9,24H,2-3,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGHREHMWUMBEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.